

synthesis of heterocyclic compounds from Methyl 5-ethynylpyridine-2-carboxylate

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Compound of Interest

Compound Name: **Methyl 5-ethynylpyridine-2-carboxylate**

Cat. No.: **B171329**

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Application Note & Protocols

Topic: Synthesis of Heterocyclic Compounds from **Methyl 5-ethynylpyridine-2-carboxylate**

Audience: Researchers, scientists, and drug development professionals.

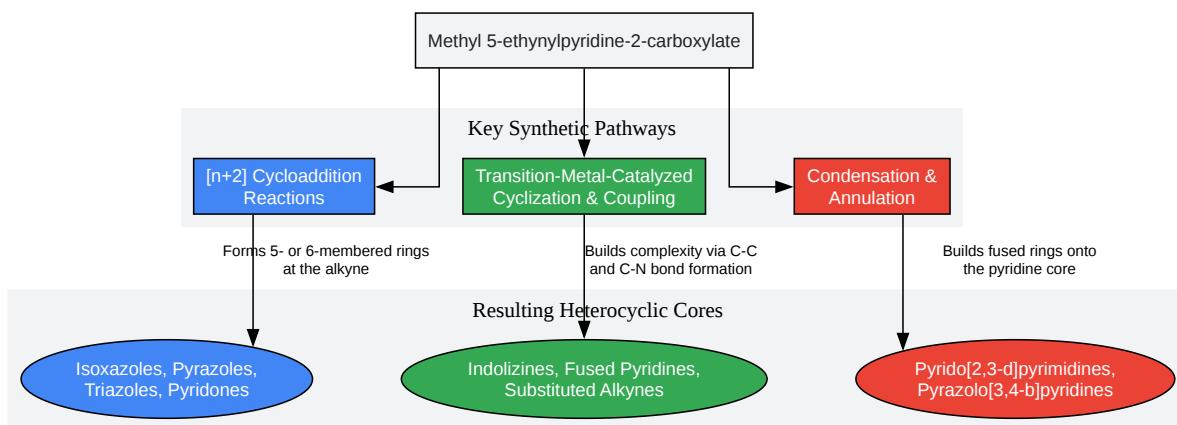
Methyl 5-ethynylpyridine-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Abstract Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[\[1\]](#)[\[2\]](#)

Methyl 5-ethynylpyridine-2-carboxylate is an exceptionally valuable starting material, possessing three distinct points of reactivity: the terminal alkyne, the electron-deficient pyridine ring, and the methyl ester. This trifecta of functionality allows for a diverse range of chemical transformations, enabling the construction of complex polycyclic and heterocyclic systems. This guide provides an in-depth exploration of synthetic strategies, including cycloaddition reactions, transition-metal-catalyzed cyclizations, and condensation/annulation sequences, to leverage this versatile building block. Detailed, field-tested protocols are provided to illustrate the practical application of these methodologies.

Strategic Overview: The Synthetic Potential

The strategic value of **Methyl 5-ethynylpyridine-2-carboxylate** lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a prime substrate for cycloadditions and metal-catalyzed couplings, while the ester can be readily modified to participate in condensation reactions. Furthermore, the pyridine nitrogen influences the reactivity of the entire molecule, often directing the regiochemical outcome of reactions.



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Caption: Synthetic pathways from **Methyl 5-ethynylpyridine-2-carboxylate**.

Cycloaddition Reactions: Building Rings on the Alkyne Moiety

The electron-deficient nature of the alkyne, influenced by the adjacent pyridine ring, makes it an excellent reaction partner in various cycloaddition reactions. These reactions are powerful tools for constructing five- and six-membered heterocyclic rings with high stereocontrol.[3]

The reaction of the alkyne with a 1,3-dipole provides direct access to five-membered heterocycles.[3] The regioselectivity of these reactions is often governed by the electronic

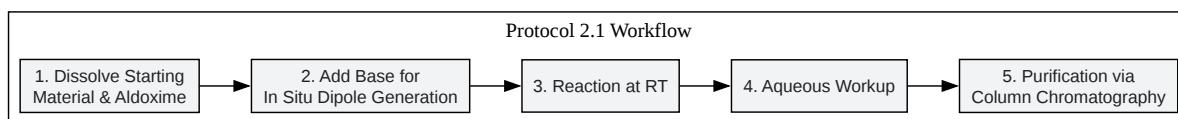
properties of both the alkyne and the dipole.[4] For instance, reaction with nitrile oxides, generated in situ, is expected to yield isoxazoles, while azides would produce triazoles.

Causality Behind Experimental Choices: The choice of dipole dictates the resulting heterocycle. The reaction conditions are typically mild, proceeding at room temperature, which helps to minimize side reactions and preserve sensitive functional groups. The in situ generation of unstable dipoles, like nitrile oxides from hydroximoyl chlorides, is a standard technique to ensure high reactivity and avoid decomposition.

Protocol 2.1: Synthesis of Methyl 5-(3-phenyl-1,2-oxazol-5-yl)pyridine-2-carboxylate

This protocol describes a classic [3+2] cycloaddition to form an isoxazole ring.

Workflow Diagram:



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Caption: Workflow for the [3+2] cycloaddition protocol.

Materials & Reagents:

Reagent	M.W. (g/mol)	Amount (mmol)	Equivalents
Methyl 5-ethynylpyridine-2-carboxylate	161.16	1.0	1.0
Benzaldoxime	121.14	1.1	1.1
N-Chlorosuccinimide (NCS)	133.53	1.1	1.1
Triethylamine (Et ₃ N)	101.19	1.5	1.5

| Dichloromethane (DCM) | - | 20 mL | - |

Step-by-Step Protocol:

- To a stirred solution of benzaldoxime (1.1 mmol) in dry DCM (10 mL) at 0 °C, add N-Chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes. Stir the mixture for 1 hour at 0 °C to generate the hydroximoyl chloride.
- Add **Methyl 5-ethynylpyridine-2-carboxylate** (1.0 mmol) to the reaction mixture.
- Add triethylamine (1.5 mmol) dropwise to the solution at 0 °C. The addition of base generates the benzonitrile N-oxide in situ, which immediately begins to react.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.

- Characterization: The product should be characterized by ^1H NMR, ^{13}C NMR, and HRMS to confirm its structure and purity. The regiochemistry can be confirmed by 2D NMR experiments like HMBC.[5]
- Expected Yield: 75-85%.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides a powerful platform for constructing complex molecular architectures from simple precursors.[6] Catalysts based on palladium, copper, rhodium, and iron are instrumental in forming C-C and C-N bonds, enabling a wide range of cyclization and coupling reactions.[6][7]

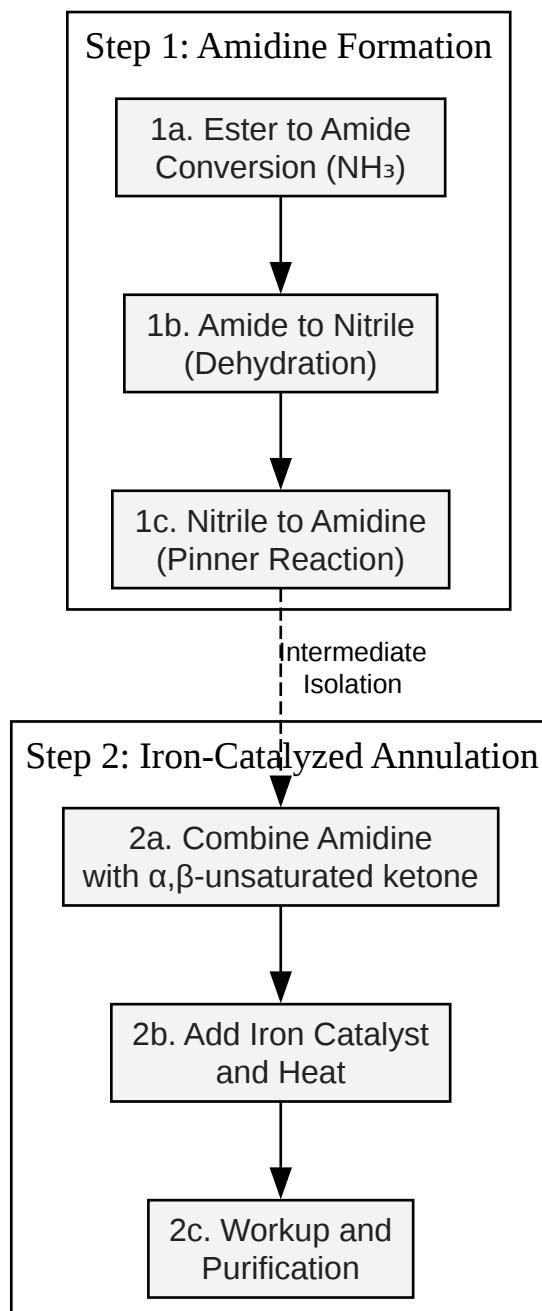
The synthesis of fused nitrogen heterocycles is of great interest in drug discovery.[1] Iron-catalyzed cyclization of compounds with appropriately positioned reactive groups can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines.[6] This often requires prior modification of the ester group to an amidine or a related nitrogen-containing functionality.

Causality Behind Experimental Choices: The transformation of the methyl ester into a more reactive intermediate is a key preliminary step. Conversion to an N,N-dimethylformamidine allows for subsequent cyclization with an appropriate partner. Iron catalysis is chosen for its low cost, low toxicity, and proven efficacy in facilitating C-N bond formation for pyrimidine synthesis. [6]

Protocol 3.1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This two-step protocol first modifies the starting material and then performs an iron-catalyzed annulation.

Workflow Diagram:



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Caption: Two-stage workflow for Pyrido[2,3-d]pyrimidine synthesis.

Step A: Synthesis of 5-ethynylpyridine-2-carboxamide

- Bubble ammonia gas through a solution of **Methyl 5-ethynylpyridine-2-carboxylate** (1.0 mmol) in methanol (20 mL) at 0 °C for 30 minutes.

- Seal the reaction vessel and stir at room temperature for 24 hours.
- Concentrate the mixture in vacuo. The resulting solid is typically used without further purification.

Step B: Iron-Catalyzed Annulation This step is based on general principles of iron-catalyzed pyrimidine synthesis.[6]

Materials & Reagents:

Reagent	M.W. (g/mol)	Amount (mmol)	Equivalents
5-ethynylpyridine-2-carboxamidine	~146.16	1.0	1.0
Benzylideneacetone	146.19	1.0	1.0
FeCl ₃	162.20	0.1	0.1

| 1,4-Dioxane | - | 15 mL | - |

Step-by-Step Protocol:

- Note: The synthesis of the carboxamidine from the amide is a standard multi-step process (e.g., via the nitrile) and is assumed as a prerequisite for this step.
- In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 5-ethynylpyridine-2-carboxamidine hydrochloride (1.0 mmol), benzylideneacetone (1.0 mmol), and anhydrous FeCl₃ (0.1 mmol).
- Add dry 1,4-dioxane (15 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12 hours.
- Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

- Concentrate the filtrate and purify the residue by column chromatography (silica gel, appropriate eluent) to yield the desired 7-ethynyl-2-methyl-4-phenylpyrido[2,3-d]pyrimidine.
- Characterization: Confirm the structure via NMR, MS, and IR spectroscopy. The successful annulation will be evident from the appearance of signals corresponding to the new pyrimidine ring and the loss of the amidine protons.
- Expected Yield: 50-65%.

Summary and Outlook

Methyl 5-ethynylpyridine-2-carboxylate serves as a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in fundamental synthetic transformations, including cycloadditions and transition-metal-catalyzed annulations. The ability to selectively functionalize the alkyne or engage the pyridine core in ring-forming reactions allows for rapid generation of molecular complexity. These strategies are highly relevant for professionals in drug discovery and materials science, providing reliable pathways to novel chemical entities with significant therapeutic and functional potential. Future work could explore multicomponent reactions^{[8][9]} or photochemical transformations^[3] to further expand the library of accessible heterocycles from this valuable starting material.

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